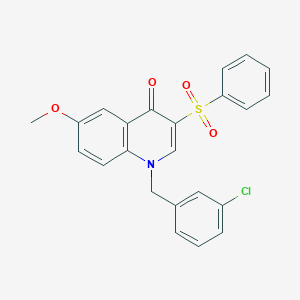
1-(3-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one, also known as CSQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the quinoline class of compounds and has shown promising results in various studies.
Mechanism of Action
The exact mechanism of action of 1-(3-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one is not fully understood, but studies have shown that it acts as an inhibitor of tubulin polymerization. Tubulin is a protein that is involved in the formation of microtubules, which are important for cell division. By inhibiting tubulin polymerization, 1-(3-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one can prevent cell division and induce cell death in cancer cells. Additionally, 1-(3-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
1-(3-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one has been shown to have various biochemical and physiological effects. In cancer cells, 1-(3-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one induces cell death by inhibiting tubulin polymerization and disrupting the microtubule network. Inflammatory cells, 1-(3-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one inhibits the production of pro-inflammatory cytokines, which can reduce inflammation. Additionally, 1-(3-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one has been shown to have anti-microbial properties, which can prevent the growth of bacteria.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one in lab experiments is its high purity and stability. The synthesis method has been optimized for high yield and purity, which ensures that the compound is consistent and reliable for use in experiments. Additionally, 1-(3-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one has been extensively studied, which means that there is a significant amount of literature available on its properties and potential applications. However, one limitation of using 1-(3-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one is its cost. The synthesis method is complex and requires expensive reagents, which can make it difficult for researchers with limited funding to use in their experiments.
Future Directions
There are several future directions for the study of 1-(3-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one. One area of interest is its potential use as a therapeutic agent for cancer. Further studies are needed to determine its effectiveness in animal models and to optimize its dosing and administration. Additionally, 1-(3-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one has shown promising results as an anti-inflammatory and anti-microbial agent, and further studies are needed to determine its potential applications in these areas. Finally, the mechanism of action of 1-(3-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one is not fully understood, and further studies are needed to elucidate its molecular targets and pathways.
Synthesis Methods
The synthesis of 1-(3-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one involves the reaction of 3-chlorobenzylamine with 6-methoxy-3-nitrobenzene-1-sulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield the final product, 1-(3-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one. This synthesis method has been reported in various studies and has been optimized for high yield and purity.
Scientific Research Applications
1-(3-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties and has been tested against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-(3-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one has also been studied for its anti-inflammatory properties and has shown promising results in animal models of inflammation. Additionally, 1-(3-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one has been studied for its potential use as an anti-microbial agent, with studies showing its effectiveness against both gram-positive and gram-negative bacteria.
properties
IUPAC Name |
3-(benzenesulfonyl)-1-[(3-chlorophenyl)methyl]-6-methoxyquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO4S/c1-29-18-10-11-21-20(13-18)23(26)22(30(27,28)19-8-3-2-4-9-19)15-25(21)14-16-6-5-7-17(24)12-16/h2-13,15H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSBIBJHBCGNNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

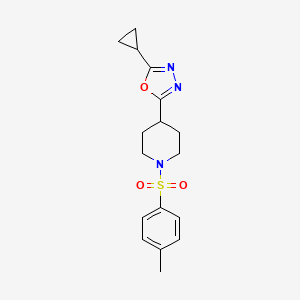

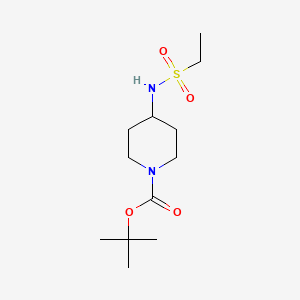
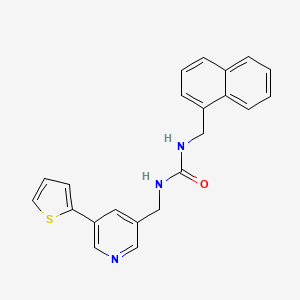
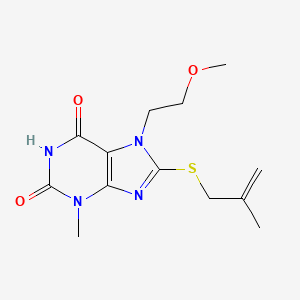
![6-(4-chlorobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2833522.png)
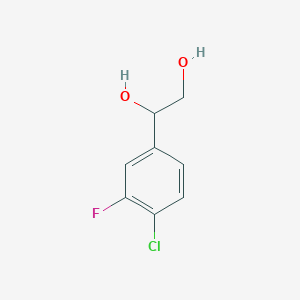

![N-methyl-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2833526.png)
![({5-[(Diethylamino)sulfonyl]naphthyl}sulfonyl)diethylamine](/img/structure/B2833527.png)

![2-(1H-benzo[d]imidazol-2-yl)-1-(4-chlorophenyl)ethanamine dihydrochloride](/img/structure/B2833529.png)
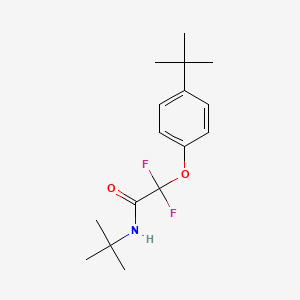
![1-[(3-bromophenyl)carbonyl]-1H-indole-5-carbonitrile](/img/structure/B2833534.png)